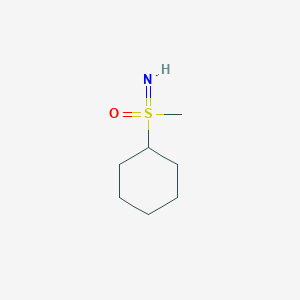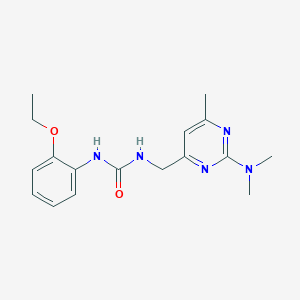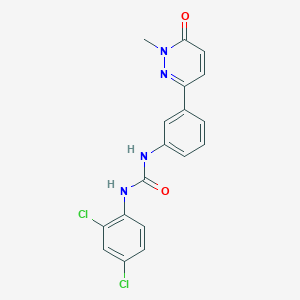
1-(2,4-Dichlorophenyl)-3-(3-(1-methyl-6-oxo-1,6-dihydropyridazin-3-yl)phenyl)urea
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Synthesis Analysis
The synthesis of urea derivatives, including compounds similar to 1-(2,4-Dichlorophenyl)-3-(3-(1-methyl-6-oxo-1,6-dihydropyridazin-3-yl)phenyl)urea, involves selective reactions under mild conditions. For instance, the selective syntheses of carbamates and symmetric and unsymmetric ureas have been achieved using phenyl 4,5-dichloro-6-oxopyridazine-1(6H)-carboxylate as a carbonyl source, highlighting a mild, economic, and convenient process (Lee et al., 2009).
Molecular Structure Analysis
The molecular structure of related compounds is determined using a combination of spectroscopic methods and theoretical calculations. In one study, the solid-state structure of a pyrido[2,3-d]pyrimidine compound was elucidated using single-crystal X-ray diffraction and density functional theory (DFT) calculations, providing insight into the molecular conformation and intermolecular interactions (Sun et al., 2022).
Chemical Reactions and Properties
Chemical reactions involving urea derivatives include the synthesis of 1,3-disubstituted ureas and their isosteric analogs containing polycyclic fragments. These reactions often yield compounds with varying biological activities, demonstrating the chemical versatility and potential application of such molecules in developing new therapeutic agents (Burmistrov et al., 2020).
Physical Properties Analysis
The physical properties of urea derivatives, including their solubility, melting points, and crystalline structures, are crucial for their application in chemical synthesis and potential therapeutic use. These properties are typically characterized using spectroscopic techniques and crystallography to understand the compound's behavior in different environments.
Chemical Properties Analysis
The chemical properties of 1-(2,4-Dichlorophenyl)-3-(3-(1-methyl-6-oxo-1,6-dihydropyridazin-3-yl)phenyl)urea derivatives are studied to explore their reactivity, stability, and interactions with various chemical agents. Investigations into the antioxidant activity of some urea derivatives, for instance, reveal their potential in mitigating oxidative stress, demonstrating the broad applicability of these compounds in chemical and biological systems (George et al., 2010).
Wissenschaftliche Forschungsanwendungen
Biosensors for Urea Detection
Research has advanced in biosensors for detecting and quantifying urea concentration, highlighting its ubiquity in nature and its critical role in human health. Excessive urea levels in the body can lead to severe health issues, such as renal failure and gastrointestinal bleeding, while insufficient levels may cause hepatic failure and nephritic syndrome. The study by Botewad et al. (2021) emphasizes the use of various nanoparticles and carbon materials in urea biosensors, offering comprehensive insights into sensing parameters based on enzyme immobilization materials used for urease, a bioreceptor element in urea detection (Botewad et al., 2021).
Therapeutic Potentials
The therapeutic applications of compounds related to urea, such as ursolic acid, have been studied extensively. Ursolic acid, for example, has shown promising results in managing neurodegenerative and psychiatric diseases, thanks to its ability to prevent oxidative damage and modulate the monoaminergic system. This highlights the potential of urea derivatives in therapeutic settings, offering insights into their anti-inflammatory and neuroprotective properties (Ramos-Hryb et al., 2017).
Environmental Impact and Regulation
The environmental implications of urea-based compounds, particularly in agricultural practices, have been explored. The use of urea as a nitrogen fertilizer and the challenges associated with its application, including ammonia volatilization and nitrate accumulation, have been reviewed. This research underscores the necessity for improved management strategies to enhance urea utilization efficiency in ruminants and reduce environmental risks. Jin et al. (2018) provide a comprehensive review of urea metabolism and regulation by rumen bacterial urease, highlighting strategies to improve urea utilization efficiency in ruminants (Jin et al., 2018).
Eigenschaften
IUPAC Name |
1-(2,4-dichlorophenyl)-3-[3-(1-methyl-6-oxopyridazin-3-yl)phenyl]urea |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H14Cl2N4O2/c1-24-17(25)8-7-15(23-24)11-3-2-4-13(9-11)21-18(26)22-16-6-5-12(19)10-14(16)20/h2-10H,1H3,(H2,21,22,26) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XPBZBKSIOWLLJY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=O)C=CC(=N1)C2=CC(=CC=C2)NC(=O)NC3=C(C=C(C=C3)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H14Cl2N4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
389.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(2,4-Dichlorophenyl)-3-(3-(1-methyl-6-oxo-1,6-dihydropyridazin-3-yl)phenyl)urea | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-chloro-6-fluoro-N-(4-oxo-5,6,7,8-tetrahydro-4H-thiazolo[5,4-c]azepin-2-yl)benzamide](/img/structure/B2487466.png)


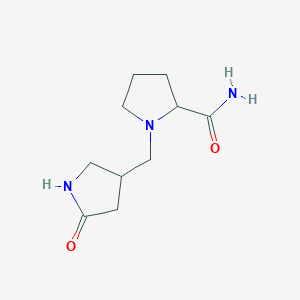

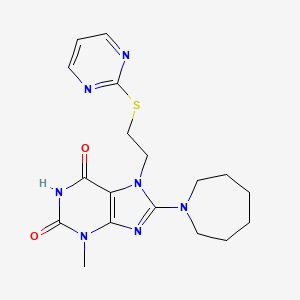

![N-(2-(indolin-1-yl)-2-(thiophen-2-yl)ethyl)benzo[d][1,3]dioxole-5-carboxamide](/img/structure/B2487481.png)
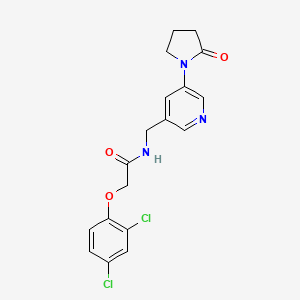
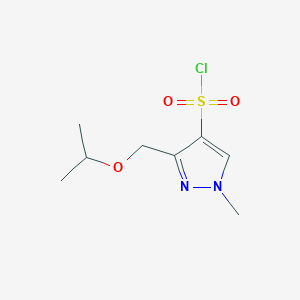
![8-ethoxy-3-[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]-2H-chromen-2-one](/img/structure/B2487484.png)
![2-{[3-cyano-4-(3,4-dimethoxyphenyl)-6-hydroxy-4,5-dihydropyridin-2-yl]sulfanyl}-N-phenylacetamide](/img/structure/B2487487.png)
